molecular formula C33H33N3O5S2 B1668381 3,9-Bis((ethylthio)methyl)-K-252a CAS No. 156177-65-0

3,9-Bis((ethylthio)methyl)-K-252a

Cat. No. B1668381
M. Wt: 615.8 g/mol
InChI Key: SCMLRESZJCKCTC-KMYQRJGFSA-N
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Description

3,9-Bis((ethylthio)methyl)-K-252a, commonly referred to as K-252a, is a small molecule that has been used in scientific research for over two decades. K-252a is a natural product derived from the fungus Streptomyces katsurahamanus, and it has a wide range of applications, from in vivo to in vitro studies. K-252a is a promising molecule due to its unique chemical structure, which allows it to interact with various biological systems and elicit a wide range of biological activities.

Scientific Research Applications

Neurotrophic Properties and Kinase Inhibitory Activity

3,9-Bis((ethylthio)methyl)-K-252a, identified as a potent and selective neurotrophic agent, exhibits significant potential in neurological research. This compound was synthesized to enhance neurotrophic activity while reducing the undesirable inhibitory effects on NGF (trk A kinase) and PKC, characteristic of the parent compound K-252a. In vitro studies, particularly using embryonic rat spinal cord and basal forebrain cultures, demonstrated its ability to enhance choline acetyltransferase activity, indicating its neurotrophic effectiveness. Furthermore, this compound showed weak kinase inhibitory activity against trk A, protein kinase C1, protein kinase A, and myosin light chain kinase, making it an intriguing subject for studying neuroprotective strategies in diseases like Alzheimer's and other neurodegenerative disorders (Kaneko et al., 1997).

Applications in Perovskite Solar Cells

Another interesting application of structurally related compounds, specifically 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2′,3′-d′]-s-indaceno[1,2-b:5,6-b′] dithiophene (ITIC), is in the field of perovskite solar cells. ITIC has been used as an additive in the electron transport layer to enhance the photovoltaic properties of these cells, including power conversion efficiency and short-circuit current density. This suggests that derivatives like 3,9-Bis((ethylthio)methyl)-K-252a could also have potential applications in improving the efficiency and stability of perovskite solar cells, thereby contributing to the advancement of renewable energy technologies (Singh & Shukla, 2019).

properties

IUPAC Name

methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMLRESZJCKCTC-KMYQRJGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Bis((ethylthio)methyl)-K-252a

CAS RN

156177-65-0
Record name 3,9-Bis((ethylthio)methyl)-K-252a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156177650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEP-1347
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200HA2LIMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Kaneko, Y Saito, H Saito, T Matsumoto… - Journal of medicinal …, 1997 - ACS Publications
A series of 3,9-disubstituted [(alkylthio)methyl]- and (alkoxymethyl)-K-252a derivatives was synthesized with the aim of enhancing and separating the neurotrophic properties from the …
Number of citations: 145 pubs.acs.org
J Lotharius, J Falsig, J van Beek, S Payne… - Journal of …, 2005 - Soc Neuroscience
Models of Parkinson's disease (PD) based on selective neuronal death have been used to study pathogenic mechanisms underlying nigral cell death and in some instances to develop …
Number of citations: 305 www.jneurosci.org
L Efremova, S Schildknecht, M Adam… - British journal of …, 2015 - Wiley Online Library
Background and Purpose Few neuropharmacological model systems use human neurons. Moreover, available test systems rarely reflect functional roles of co‐cultured glial cells. There …
Number of citations: 58 bpspubs.onlinelibrary.wiley.com
S Schildknecht, D Pöltl, DM Nagel, F Matt… - Toxicology and applied …, 2009 - Elsevier
LUHMES cells are conditionally-immortalized non-transformed human fetal cells that can be differentiated to acquire a dopaminergic neuron-like phenotype under appropriate growth …
Number of citations: 123 www.sciencedirect.com
J Falsig, P Pörzgen, J Lotharius… - The Journal of …, 2004 - journals.aai.org
Inflammatory conversion of murine astrocytes correlates with the activation of various MAPK, and inhibition of terminal MAPKs like JNK or p38 dampens the inflammatory reaction. Mixed …
Number of citations: 79 journals.aai.org
KA Gallo, E Ellsworth, H Stoub, SE Conrad - Pharmacology & Therapeutics, 2020 - Elsevier
Dysregulation of intracellular signaling pathways is a key attribute of diseases associated with chronic inflammation, including cancer. Mitogen activated protein kinases have emerged …
Number of citations: 13 www.sciencedirect.com
D Pöltl, S Schildknecht, C Karreman, M Leist - Neurotoxicology, 2012 - Elsevier
The mitochondrial inhibitor 1-methyl-4-phenylpyridinium (MPP + ) is the toxicologically relevant metabolite of 1-methyl-4-phenyltetrahydropyridine (MPTP), which causes relatively …
Number of citations: 48 www.sciencedirect.com
A Itoh, M Horiuchi, K Wakayama, J Xu… - Journal of …, 2011 - Soc Neuroscience
Activation of mitogen-activated protein kinase pathways is critically involved in naturally occurring programmed cell death of motoneurons during development, but the upstream …
Number of citations: 48 www.jneurosci.org
ZY Chen, L Cao, LM Wang, C Guo… - Current Protein and …, 2001 - ingentaconnect.com
Over the past several years, neurotrophic factors have made considerable progress from the laboratory into the clinic. Evidence from preclinical and clinical studies indicates that it may …
Number of citations: 31 www.ingentaconnect.com
X Chen, M Rzhetskaya, T Kareva, R Bland… - Journal of …, 2008 - Soc Neuroscience
There is extensive evidence that the mitogen-activated protein kinase (MAPK) signaling cascade mediates programmed cell death in neurons. However, current evidence that the mixed …
Number of citations: 66 www.jneurosci.org

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